molecular formula C13H12N2O2 B14515929 N-(2-Aminophenyl)-4-hydroxybenzamide CAS No. 62639-46-7

N-(2-Aminophenyl)-4-hydroxybenzamide

Cat. No.: B14515929
CAS No.: 62639-46-7
M. Wt: 228.25 g/mol
InChI Key: ZDGVIBGFMZZWCY-UHFFFAOYSA-N
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Description

N-(2-Aminophenyl)-4-hydroxybenzamide is an organic compound that belongs to the class of benzamides. It is characterized by the presence of an amino group attached to a phenyl ring, which is further connected to a hydroxybenzamide moiety. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications and its role as a building block in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Aminophenyl)-4-hydroxybenzamide typically involves the reaction of 2-aminophenol with 4-hydroxybenzoic acid or its derivatives. One common method includes the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond . The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route but optimized for large-scale operations. This may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of automated systems to control reaction parameters and ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

N-(2-Aminophenyl)-4-hydroxybenzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or hydroxylamines.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base such as pyridine are commonly employed.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amines or hydroxylamines.

    Substitution: Formation of ethers or esters.

Mechanism of Action

Comparison with Similar Compounds

N-(2-Aminophenyl)-4-hydroxybenzamide can be compared with other similar compounds, such as:

The presence of both the amino and hydroxybenzamide groups in this compound makes it unique and versatile for various applications in research and industry.

Properties

CAS No.

62639-46-7

Molecular Formula

C13H12N2O2

Molecular Weight

228.25 g/mol

IUPAC Name

N-(2-aminophenyl)-4-hydroxybenzamide

InChI

InChI=1S/C13H12N2O2/c14-11-3-1-2-4-12(11)15-13(17)9-5-7-10(16)8-6-9/h1-8,16H,14H2,(H,15,17)

InChI Key

ZDGVIBGFMZZWCY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N)NC(=O)C2=CC=C(C=C2)O

Origin of Product

United States

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